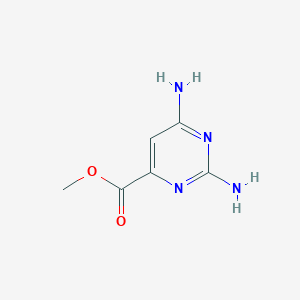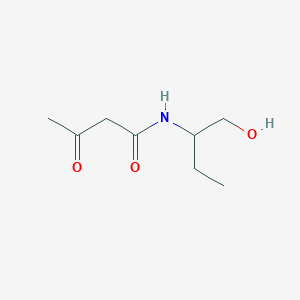![molecular formula C9H10Na2O4 B8378438 Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel-](/img/structure/B8378438.png)
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel-
Overview
Description
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- is a chemical compound with the molecular formula C9H10Na2O4. It is derived from bicyclo[2.2.1]heptane-2,3-dicarboxylic acid and is known for its unique bicyclic structure. This compound is used in various industrial and scientific applications, particularly as a nucleating agent in polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- is synthesized from norbornene dicarboxylic anhydride through a series of chemical reactions. The process involves neutralization, hydrolysis, and catalytic hydrogenation. The key steps are as follows :
Neutralization and Hydrolysis: Norbornene dicarboxylic anhydride is first neutralized with a base, typically sodium hydroxide, to form the corresponding sodium salt.
Catalytic Hydrogenation: The sodium salt is then subjected to catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C). The reaction is carried out at a temperature of around 60°C and a pressure of 5 MPa to yield disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate.
Industrial Production Methods
In industrial settings, the production of disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- has a wide range of applications in scientific research, including :
Chemistry: It is used as a nucleating agent in polymer chemistry to improve the crystallization behavior of polymers such as polypropylene.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of high-performance materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with molecular targets and pathways. As a nucleating agent, it promotes the formation of crystalline structures in polymers by providing nucleation sites. This enhances the mechanical properties and thermal stability of the resulting materials .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- can be compared with other similar compounds, such as:
Disodium cis-endo-bicyclo[2.2.1]heptane-2,3-dicarboxylate: This compound has a similar structure but different stereochemistry, which can affect its properties and applications.
7-Oxabicyclo[2.2.1]heptane: This compound contains an oxygen atom in the bicyclic structure, leading to different chemical and physical properties.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a carboxylate group at a different position, resulting in variations in reactivity and applications.
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- is unique due to its specific bicyclic structure and the presence of two carboxylate groups, which contribute to its effectiveness as a nucleating agent and its versatility in various applications.
Properties
Molecular Formula |
C9H10Na2O4 |
|---|---|
Molecular Weight |
228.15 g/mol |
IUPAC Name |
disodium;bicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C9H12O4.2Na/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h4-7H,1-3H2,(H,10,11)(H,12,13);;/q;2*+1/p-2 |
InChI Key |
FXDGCBFGSXNGQD-UHFFFAOYSA-L |
Canonical SMILES |
C1CC2CC1C(C2C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![alpha-[2-(3-fluorophenyl) ethyl]-6,7,8,9-tetrahydro-5H-cyclohept[d]imidazo[2,1-b]thiazol-3-methanol](/img/structure/B8378403.png)
![6-chloro-4-[(1-methyl-4-piperidinyl)oxy]-Pyrido[3,2-d]pyrimidine](/img/structure/B8378410.png)










